
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- is a chemical compound with the molecular formula C14H12ClNO4. This compound is known for its unique structural features, which include a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and a 2-hydroxy-3-nitro group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- typically involves the reaction of 5-chloro-2-methoxyaniline with 2-hydroxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(5-chloro-2-methoxyphenyl)-: Similar structure but lacks the 2-hydroxy-3-nitro group.
Benzamide, N-(5-chloro-2-hydroxyphenyl)-: Similar structure but lacks the 2-methoxy group.
Benzamide, N-(5-chloro-2-nitrophenyl)-: Similar structure but lacks the 2-hydroxy group.
Uniqueness
Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- is unique due to the presence of both the 2-hydroxy and 3-nitro groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different research applications.
Propriétés
Numéro CAS |
33581-05-4 |
|---|---|
Formule moléculaire |
C14H11ClN2O5 |
Poids moléculaire |
322.70 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-12-6-5-8(15)7-10(12)16-14(19)9-3-2-4-11(13(9)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
Clé InChI |
SXKNMJHRHWIFCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


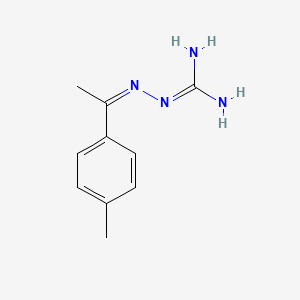
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
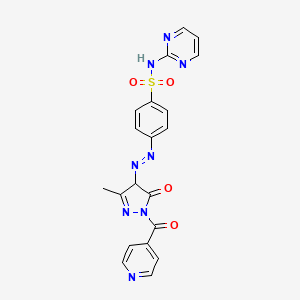
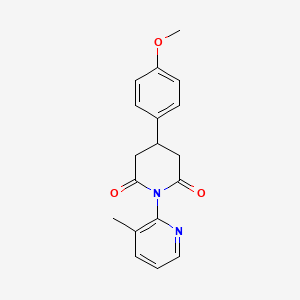

![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
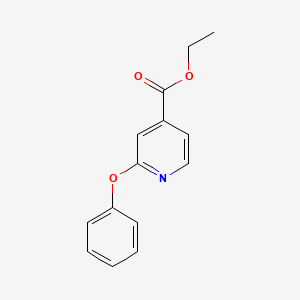
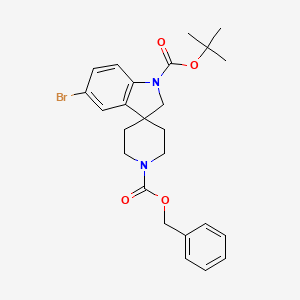
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)

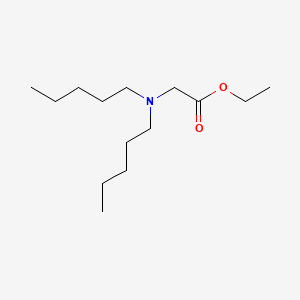
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
